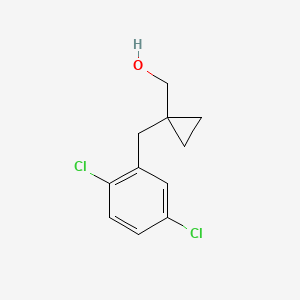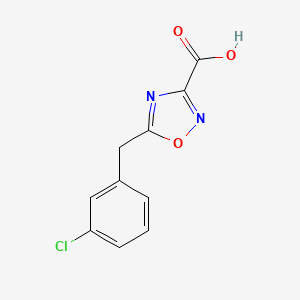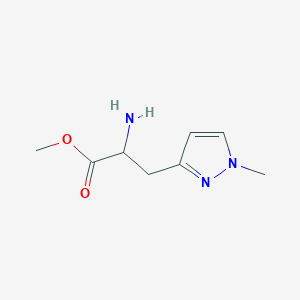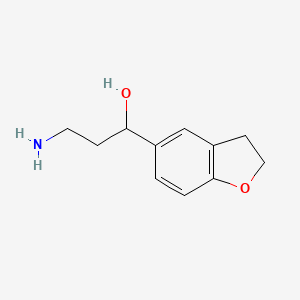
2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol is a chemical compound with the molecular formula C8H9ClN2O3 It is known for its unique structure, which includes an amino group, a chloro-substituted phenyl ring, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding amino derivatives.
Substitution: Formation of hydroxyl or alkoxy-substituted products.
Applications De Recherche Scientifique
2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting their function. The chloro group may also contribute to the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(2-bromo-5-nitrophenyl)ethan-1-ol: Similar structure but with a bromo group instead of a chloro group.
2-Amino-2-(2-fluoro-5-nitrophenyl)ethan-1-ol: Contains a fluoro group instead of a chloro group.
2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol: Features a methyl group in place of the chloro group.
Uniqueness
2-Amino-2-(2-chloro-5-nitrophenyl)ethan-1-ol is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its bromo, fluoro, and methyl analogs, potentially leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C8H9ClN2O3 |
|---|---|
Poids moléculaire |
216.62 g/mol |
Nom IUPAC |
2-amino-2-(2-chloro-5-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9ClN2O3/c9-7-2-1-5(11(13)14)3-6(7)8(10)4-12/h1-3,8,12H,4,10H2 |
Clé InChI |
BGKOFTZMXDWODY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C(CO)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


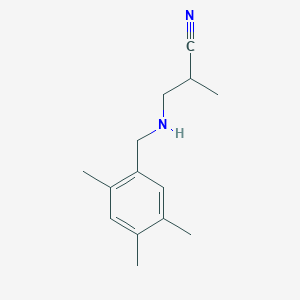
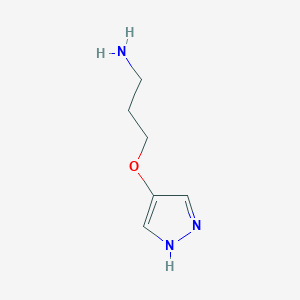
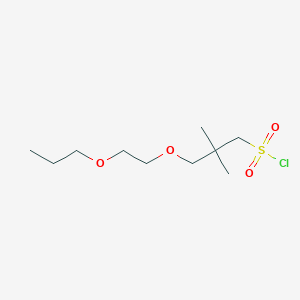
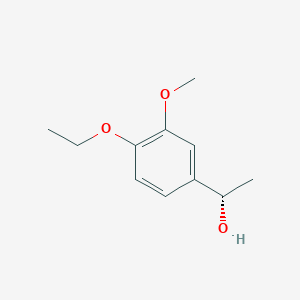
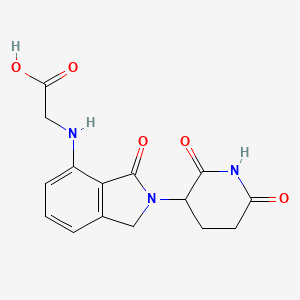
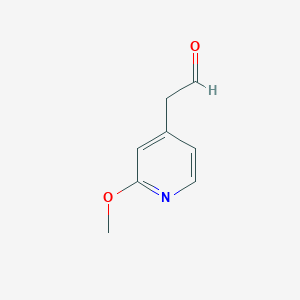
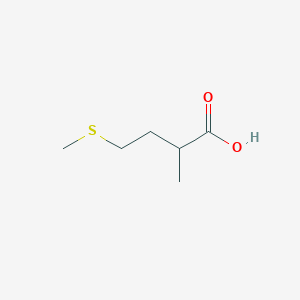
![2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile](/img/structure/B13616503.png)
![tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate](/img/structure/B13616505.png)
